molecular formula C20H18N4 B1587689 3,5-Diphenyl-1-(o-tolyl)formazan CAS No. 83809-73-8

3,5-Diphenyl-1-(o-tolyl)formazan

Cat. No.: B1587689
CAS No.: 83809-73-8
M. Wt: 314.4 g/mol
InChI Key: KSUKLVGDPSNHPH-UHFFFAOYSA-N
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Description

N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide is a versatile chemical compound with significant potential in scientific research. It belongs to the class of iminobenzenecarboximidamide compounds and has a molecular formula of C21H20N4O. This compound has gained attention due to its potential therapeutic effects and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of aniline with 2-methylphenyl isocyanate, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic effects, including potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide can be compared with other similar compounds, such as:

  • N-phenyl-N’-o-tolyl-formazylbenzol
  • 3,5-diphenyl-1-(o-tolyl)formazan
  • Methanone, [2-(2-methylphenyl)diazenyl]phenyl-,2-phenylhydrazone

These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. N’-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide is unique due to its specific molecular structure and the resulting properties that make it suitable for a wide range of scientific research applications .

Properties

IUPAC Name

N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUKLVGDPSNHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389157
Record name 3,5-Diphenyl-1-(o-tolyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83809-73-8
Record name 3,5-Diphenyl-1-(o-tolyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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